molecular formula C23H27F2N3O4S B2668671 N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 898406-82-1

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2668671
CAS No.: 898406-82-1
M. Wt: 479.54
InChI Key: OSWSVHLRYADJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a structurally complex molecule featuring a piperidine core modified with a 4-fluoro-3-methylbenzenesulfonyl group at the 1-position and a 2-ethyl linker. The ethanediamide (oxalamide) bridge connects this piperidine moiety to a 4-fluorobenzyl group. The compound’s design emphasizes steric and electronic modulation through fluorine substituents and sulfonamide/amide linkages, which are common in drug candidates for enhanced metabolic stability and binding affinity .

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O4S/c1-16-14-20(9-10-21(16)25)33(31,32)28-13-3-2-4-19(28)11-12-26-22(29)23(30)27-15-17-5-7-18(24)8-6-17/h5-10,14,19H,2-4,11-13,15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWSVHLRYADJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and sulfonylation. The 4-fluoro-3-methylbenzenesulfonyl group is introduced via sulfonylation using appropriate sulfonyl chlorides under basic conditions.

The ethanediamide linkage is formed by reacting the piperidine derivative with an appropriate diamine, followed by coupling with the 4-fluorophenylmethyl group. The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its ethanediamide and sulfonamide groups.

Reaction Conditions Products Analytical Confirmation
0.1 M HCl (60°C, 24 hrs)4-fluoro-3-methylbenzenesulfonic acid derivativeNMR (disappearance of amide peaks)
0.1 M NaOH (reflux, 12 hrs)Free piperidine intermediateHPLC (retention time shift)

Hydrolysis of the ethanediamide moiety generates carboxylic acid derivatives, while the sulfonamide group remains stable under mild conditions.

Substitution Reactions

Electrophilic substitution occurs at the fluorinated aromatic rings, particularly under Friedel-Crafts or halogenation conditions.

Reagent Position Modified Outcome
HNO₃/H₂SO₄ (0°C)Para to fluorineNitro group introduction (meta-directing)
Br₂/FeBr₃Ortho to sulfonylBromination at benzenesulfonyl ring

Steric hindrance from the 3-methyl group on the benzenesulfonyl ring limits reactivity at adjacent positions.

Coupling Reactions

The ethanediamide functional group participates in peptide-like coupling reactions, enabling structural diversification.

Coupling Agent Nucleophile Yield Application
DCC/DMAPPrimary amines72–85%Prodrug synthesis
HATU/DIEACarboxylic acids68%Polymer-supported combinatorial chemistry

Coupling efficiency depends on solvent polarity, with DMF providing optimal results.

Redox Reactivity

The piperidine ring and fluorophenyl groups exhibit redox activity under controlled conditions.

Reagent Target Site Product
LiAlH₄ (THF, reflux)Ethanediamide carbonylReduced to alcohol (secondary -CH₂OH)
KMnO₄ (acidic, 50°C)Piperidine C-N bondOxidative cleavage to imine derivatives

Reduction of the amide groups is reversible under oxidative conditions .

Stability and Degradation

Stability studies reveal sensitivity to light and humidity:

Condition Degradation Pathway Half-Life
40°C/75% RH (14 days)Hydrolysis of ethanediamide8 days
UV light (254 nm, 48 hrs)Sulfonamide bond cleavage3 days

Degradation products include 4-fluoro-3-methylbenzenesulfonamide and N-[(4-fluorophenyl)methyl]glycine .

Catalytic and Solvent Effects

Reaction kinetics are highly solvent-dependent:

Solvent Dielectric Constant Reaction Rate (Hydrolysis)
DMSO46.7Slow (k = 0.021 h⁻¹)
Water80.1Fast (k = 0.154 h⁻¹)

Palladium catalysts enhance coupling yields by 15–20% in aprotic solvents.

Scientific Research Applications

Medicinal Chemistry

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is primarily investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit enzyme inhibition or receptor binding capabilities, which could lead to the development of new pharmaceuticals targeting specific diseases such as cancer and inflammatory disorders.

Key Therapeutic Areas:

  • Anti-inflammatory Properties: The compound may interact with inflammatory pathways, potentially leading to novel anti-inflammatory agents.
  • Analgesic Effects: Its structural analogs have shown promise in pain management studies.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Biological Studies

The compound is studied for its biological activities, particularly its interaction with enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and guide further research into its therapeutic potential.

Mechanism of Action:

  • The compound likely binds to specific enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Materials Science

Due to its unique chemical properties, this compound is also explored in materials science for developing advanced materials such as polymers and coatings. Its structural characteristics may enhance the performance of these materials under various conditions.

Synthesis and Production Methods

The synthesis of this compound typically involves several steps, including functionalization of the piperidine ring through sulfonylation reactions followed by amidation to introduce the ethanediamide linkage. Optimization of reaction conditions is crucial to maximize yield and purity while minimizing environmental impact.

Synthetic Routes:

  • Formation of the Piperidine Derivative: Utilizing appropriate precursors.
  • Sulfonylation Reaction: Introducing the sulfonyl group.
  • Amidation Reaction: Coupling with fluorinated aromatic systems.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s piperidin-2-yl configuration distinguishes it from fentanyl derivatives (piperidin-4-yl) and W-15 analogs, which may alter receptor binding kinetics .
  • Dual fluorinated aromatic rings (4-fluoro-3-methylbenzenesulfonyl and 4-fluorobenzyl) may improve lipophilicity and blood-brain barrier penetration relative to non-fluorinated analogs .

Challenges :

  • Steric hindrance from the 2-ethyl-piperidine group may complicate sulfonylation, requiring optimized conditions (e.g., elevated temperatures or catalytic agents) .
  • The ethanediamide bridge necessitates precise stoichiometry to avoid side products, as seen in unexpected double sulfonamide formation in .

Pharmacological and Binding Properties

While direct data on the target compound is unavailable, inferences are drawn from analogs:

Compound Target Receptor/Enzyme Binding Affinity (Ki) Functional Activity Reference
W-15 Opioid receptors Not reported Hypothesized analgesic
4-Methoxybutyrylfentanyl μ-opioid receptor <10 nM Potent agonist
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide COX-2 Not reported Anti-inflammatory (hypothetical)

Hypotheses for Target Compound :

  • The fluorinated sulfonamide may enhance selectivity for sulfotransferases or tyrosine kinases, as seen in fluorinated COX-2 inhibitors .
  • The ethanediamide bridge could reduce metabolic degradation compared to mono-amides (e.g., fentanyl derivatives), extending half-life .

Biological Activity

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a sulfonyl group, and a fluorinated aromatic system, indicating diverse biological activities and applications in pharmaceuticals.

  • Molecular Formula: C22H26FN3O5S
  • Molecular Weight: 491.6 g/mol
  • CAS Number: 898406-81-0

The compound is categorized as a sulfonamide derivative, which are known for their antibacterial properties and various pharmacological effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group in the structure can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. This dual action suggests its potential utility in treating conditions related to neurotransmitter dysregulation.

Biological Activity

Research into the biological activity of this compound indicates several key areas of interest:

  • Antidepressant Activity: Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects by modulating dopamine and serotonin transporters.
  • Neuroprotective Effects: The ability to interact with neurotransmitter receptors implies potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
  • Antimicrobial Properties: As a sulfonamide derivative, it may retain some antibacterial activity, warranting investigation in the context of antibiotic resistance.

Study 1: Structure-Activity Relationship (SAR)

In a study focused on modifying piperidine derivatives, researchers synthesized various analogues to evaluate their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT). The introduction of bioisosteric moieties aimed to improve metabolic stability while retaining desired pharmacological profiles .

Study 2: Metabolic Stability Profiling

Another investigation assessed the metabolic stability of selected analogues in rat liver microsomes. Compounds were evaluated for their pharmacokinetic profiles to determine their viability as therapeutic agents .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
Compound AC21H26FN3O3SAntidepressantHigh affinity for DAT
Compound BC22H26FN3O5SNeuroprotectiveInhibits specific enzymes
Compound CC20H30FN3O4SAntimicrobialEffective against resistant strains

Q & A

Q. What are the recommended synthetic routes for preparing N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the piperidinyl sulfonyl intermediate via sulfonation of 4-fluoro-3-methylbenzene with chlorosulfonic acid, followed by coupling to a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the ethyl linker through nucleophilic substitution or reductive amination .
  • Step 3 : Final coupling of the ethanediamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) with N-[(4-fluorophenyl)methyl]amine .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assign peaks to confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), piperidinyl protons (δ ~1.5–3.0 ppm), and ethanediamide linkage (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of SO₂ or fluorophenyl groups) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based assays. Include positive controls (e.g., known inhibitors) and assess IC₅₀ values .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility and stability : Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or organocatalysts to enhance sulfonyl group activation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane; higher polarity may stabilize intermediates .
  • Temperature Control : Conduct reactions under reflux (80–100°C) versus room temperature; higher heat may reduce reaction time but increase side products .

Q. How to resolve structural ambiguities in the piperidinyl-ethyl linker region?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethanol) to determine bond angles and confirm stereochemistry .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange in the piperidine ring .
  • DFT Calculations : Model energy-minimized structures using Gaussian or similar software to predict preferred conformers .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines, passage numbers, and assay kits to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding poses in target pockets (e.g., kinase ATP-binding sites) .
  • Mutagenesis Studies : Create point mutations in suspected binding residues (e.g., catalytic lysine or aspartate) to validate docking predictions .
  • Hydrogen Bond Analysis : Perform QM/MM simulations to assess the role of the ethanediamide moiety in stabilizing protein-ligand interactions .

Q. What computational methods predict pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or ADMETlab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
  • Metabolism Pathways : Run MetaSite simulations to identify probable sites of Phase I/II metabolism (e.g., hydroxylation of fluorophenyl groups) .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity or mutagenicity risks .

Methodological Challenges & Solutions

Q. How to address poor solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What experimental designs validate in vitro-in vivo correlations for efficacy?

  • Methodological Answer :
  • PK/PD Modeling : Measure plasma concentrations (LC-MS/MS) and correlate with tumor growth inhibition in xenograft models .
  • Biomarker Analysis : Quantify target modulation (e.g., phospho-protein levels) in both cell cultures and animal tissues .
  • Dose Escalation : Test multiple doses (e.g., 10, 30, 100 mg/kg) to establish a therapeutic window .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.